1-(1H-inden-2-yl)piperidine
Description
1-(1H-Inden-2-yl)piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring directly attached to the 2-position of a 1H-indene moiety. Piperidine, a six-membered saturated ring with one nitrogen atom, is a common structural motif in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29g/mol |
IUPAC Name |
1-(1H-inden-2-yl)piperidine |
InChI |
InChI=1S/C14H17N/c1-4-8-15(9-5-1)14-10-12-6-2-3-7-13(12)11-14/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI Key |
VIZQUAMFAFOSLS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3C2 |
Canonical SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Indene Backbone
1-(2,6-Dimethylphenyl)-2-(1H-inden-2-yl)piperidine (4i)
- Structure : Features a 2,6-dimethylphenyl group and an inden-2-yl substituent on the piperidine ring.
- Synthesis : Prepared via reductive cyclization of an amide precursor with indene, yielding 94% under optimized conditions .
- Spectroscopy : Key spectral data include distinct $ ^1H $ NMR signals for the indene protons (δ 6.61–7.37 ppm) and methyl groups (δ 2.23 ppm). HRMS confirmed the molecular ion at m/z 304.2059 .
- Comparison : The dimethylphenyl group enhances steric bulk and electron-donating effects compared to the parent 1-(1H-inden-2-yl)piperidine.
2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
- Structure : Contains a dihydroindenyl group linked via an ethyloxy chain to the piperidine nitrogen.
Donepezil Hydrochloride Impurity
Electronic Effects of Piperidine vs. Other Amines
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring adopts a chair conformation, reducing nN-π conjugation compared to pyrrolidine’s five-membered planar structure. This results in weaker electron-donating effects, as evidenced by $ ^{13}C $-NMR chemical shifts in N-arylpiperidines .
- Impact on Bioactivity : Piperidine derivatives generally exhibit lower resonance stabilization than pyrrolidine analogs, influencing their interactions with biological targets (e.g., enzymes or receptors) .
Tabulated Comparison of Key Compounds
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